molecular formula C6H15ClN2O2 B13758264 N,N-Diethoxyacetamidine monohydrochloride CAS No. 71411-92-2

N,N-Diethoxyacetamidine monohydrochloride

Cat. No.: B13758264
CAS No.: 71411-92-2
M. Wt: 182.65 g/mol
InChI Key: NBYOMRPXTFIMIR-UHFFFAOYSA-N
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Description

N,N-Diethoxyacetamidine monohydrochloride: is a chemical compound with the molecular formula C6H15ClN2O2 and a molecular weight of 182.6485 g/mol . It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethoxyacetamidine monohydrochloride typically involves the reaction of diethoxyacetamidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethoxyacetamidine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-Diethoxyacetamidine monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethoxyacetamidine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

    N,N-Dimethylacetamide: A similar compound with different functional groups and properties.

    N,N-Diethylacetamide: Another related compound with distinct chemical behavior.

Uniqueness: N,N-Diethoxyacetamidine monohydrochloride is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

71411-92-2

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

N,N-diethoxyethanimidamide;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c1-4-9-8(6(3)7)10-5-2;/h7H,4-5H2,1-3H3;1H

InChI Key

NBYOMRPXTFIMIR-UHFFFAOYSA-N

Canonical SMILES

CCON(C(=N)C)OCC.Cl

Origin of Product

United States

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